molecular formula C24H26N4O4 B10990252 N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10990252
M. Wt: 434.5 g/mol
InChI Key: CHLGIUWLWIFNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide (hereafter referred to as Compound A) is a synthetic small molecule characterized by a 5-oxopyrrolidin-3-yl core substituted with a 4-methoxyphenyl group at the 1-position. This pyrrolidinone moiety is connected via a carbonyl-amino-ethyl linker to a 1-methylindole-2-carboxamide group. Its design shares motifs with protease inhibitors or kinase-targeting agents, given the prevalence of pyrrolidinone and indole scaffolds in such compounds .

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C24H26N4O4/c1-27-20-6-4-3-5-16(20)13-21(27)24(31)26-12-11-25-23(30)17-14-22(29)28(15-17)18-7-9-19(32-2)10-8-18/h3-10,13,17H,11-12,14-15H2,1-2H3,(H,25,30)(H,26,31)

InChI Key

CHLGIUWLWIFNGU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Indole Core Preparation

The 1-methylindole-2-carboxylic acid intermediate is typically synthesized via Fischer indole cyclization . This involves reacting phenylhydrazine derivatives with α-keto esters or aldehydes under acidic conditions. For example:

  • Step 1 : Ethyl 1-methylindole-2-carboxylate is prepared by treating 4-methylphenylhydrazine with ethyl pyruvate in acetic acid at 80–100°C.

  • Step 2 : Hydrolysis of the ester group using NaOH in ethanol/water yields 1-methylindole-2-carboxylic acid.

Pyrrolidinone Ring Construction

The 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-carboxylic acid intermediate is synthesized through:

  • Cyclization : Reaction of 4-methoxyaniline with γ-keto acids (e.g., levulinic acid) in the presence of PTSA (p-toluenesulfonic acid) to form the pyrrolidinone ring.

  • Oxidation : Subsequent oxidation of the γ-position using KMnO₄ or CrO₃ ensures the formation of the 5-oxo group.

Stepwise Synthetic Routes

Amide Bond Formation

The final compound is assembled via sequential coupling reactions:

Coupling of Pyrrolidinone and Ethylenediamine

  • Reagents : 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-carboxylic acid is activated using BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in DMF.

  • Conditions : Reacted with ethylenediamine at 0–25°C for 12–24 hours to yield N-(2-aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-carboxamide.

Final Coupling with Indole Carboxylic Acid

  • Activation : 1-Methylindole-2-carboxylic acid is converted to its acid chloride using oxalyl chloride.

  • Reaction : The activated indole reacts with the intermediate amine from Step 2.1.1 in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Scheme :

Pyrrolidinone intermediate+Indole-2-carbonyl chlorideTEA, DCMTarget compound\text{Pyrrolidinone intermediate} + \text{Indole-2-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target compound}

Optimization Strategies

Solvent and Catalyst Selection

  • Solvents : DMF and DCM are preferred for their ability to dissolve polar intermediates.

  • Catalysts : BOP and HOBt (hydroxybenzotriazole) improve coupling efficiency by reducing racemization.

Industrial-Scale Modifications

  • Continuous Flow Reactors : Enable precise temperature control and reduced reaction times for steps like Fischer indole synthesis.

  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) achieves >95% purity, while recrystallization from ethanol/water enhances crystallinity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.72 (s, 3H, OCH₃), 6.89–7.45 (m, 8H, aromatic), 8.21 (t, J = 5.6 Hz, 1H, NH).

  • ESI-MS : m/z 434.5 [M+H]⁺, matching the molecular formula C₂₄H₂₆N₄O₄.

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

  • Melting Point : 216–218°C (decomposition observed above 220°C).

Comparative Analysis of Synthetic Methods

ParameterMethod A ()Method B ()
Overall Yield 58%42%
Reaction Time 48 hours72 hours
Purification Column chromatographyRecrystallization
Catalyst BOPHOBt/EDC
Scale-Up Feasibility ModerateHigh

Challenges and Mitigation

Racemization During Coupling

  • Issue : Epimerization at the pyrrolidinone C3 position occurs at temperatures >30°C.

  • Solution : Conduct coupling reactions at 0–5°C and use low-basicity amines (e.g., DIPEA).

Byproduct Formation

  • Issue : Over-alkylation of the indole nitrogen during methyl group introduction.

  • Solution : Use methyl iodide in a controlled, stoichiometric manner with NaH as a base.

Emerging Methodologies

Enzymatic Catalysis

Recent studies propose lipase-mediated acyl transfer for amide bond formation, reducing reliance on toxic coupling reagents.

Microwave-Assisted Synthesis

Reduces reaction times by 50–70% for steps like Fischer indole cyclization (e.g., 30 minutes vs. 8 hours under conventional heating) .

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at the aromatic rings, where electrophilic or nucleophilic substituents replace existing groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under conditions such as heating or the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

Research indicates that N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide exhibits various biological activities, including:

  • Anti-cancer Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cells, altering cell cycle progression and affecting apoptosis markers significantly compared to controls.
  • Anti-inflammatory Properties : The compound has been evaluated for its potential to reduce inflammation in various models, indicating its therapeutic relevance in inflammatory diseases.

Case Study 1: Anti-cancer Mechanism

A study demonstrated that treatment with this compound led to significant changes in cell cycle progression in cancer cell lines. The results indicated a marked increase in apoptosis markers, suggesting that the compound's mechanism may involve the activation of pro-apoptotic pathways.

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on the compound's ability to inhibit specific enzymes associated with inflammatory responses. The findings revealed that it effectively reduced the activity of cyclooxygenase enzymes, which are pivotal in the inflammatory process.

Therapeutic Implications

Given its unique structure, combining an indole core with a pyrrolidinone moiety, this compound shows promise as a versatile therapeutic agent. Its potential applications include:

  • Cancer Therapy : Targeting various cancer types through mechanisms involving apoptosis.
  • Pain Management : As an anti-inflammatory agent, it could serve as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Compound A belongs to a broader class of pyrrolidinone-linked indole carboxamides. Key structural analogues include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Compound A 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl; 1-methylindole-2-carboxamide ~449.5 (estimated) Methoxy group enhances lipophilicity; methylindole may improve metabolic stability.
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl; indol-3-yl ethyl ~433.5 Indole-3-yl substitution may alter binding affinity compared to Compound A.
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide 1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl; 4-methylpyridinyl ~357.4 Fluorophenyl and pyridinyl groups suggest divergent target selectivity vs. Compound A.
N-[(2S)-1-({(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide 4-Methoxyindole-2-carboxamide; 2-oxopyrrolidin-3-yl; cyano group ~554.6 Additional chiral centers and cyano group imply enhanced specificity for protease targets.

Key Observations :

  • In contrast, the fluorophenyl group in introduces electronegativity, which may influence hydrogen-bonding interactions.
  • Linker Variations: Compound A’s ethyl linker balances flexibility and rigidity, whereas analogues with pyridinyl or chiral amino acid linkers (e.g., ) may confer distinct conformational preferences.
  • Indole Modifications : The 1-methyl group in Compound A likely reduces metabolic oxidation compared to unsubstituted indoles , a critical factor in drug design.
Computational and Machine Learning Approaches to Similarity Assessment

Recent studies emphasize the limitations of relying solely on structural similarity for compound comparison. For instance:

  • ChemGPS-NP : This tool maps compounds into a multidimensional chemical space, considering physicochemical properties beyond structural motifs. Compound A’s pyrrolidinone-indole scaffold may cluster with protease inhibitors or kinase modulators in such models.
  • Machine Learning and Hierarchical Clustering : Agglomerative hierarchical clustering based on Tanimoto similarity coefficients or molecular fingerprints (e.g., ECFP4) could group Compound A with other pyrrolidinone derivatives. Studies suggest that compounds with >70% structural similarity often share biological targets .

Biological Activity

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C23H24N4O4C_{23}H_{24}N_{4}O_{4} and a molecular weight of 420.5 g/mol. Its IUPAC name is N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide, which reflects its complex structure involving multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H24N4O4
Molecular Weight420.5 g/mol
IUPAC NameN-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide
InChIInChI=1S/C23H24N4O4/c1-31...

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets through various binding interactions. The mechanisms can include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can interact with receptor sites, influencing cellular signaling pathways.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, synthesized derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown strong inhibitory activity against AChE with IC50 values significantly lower than standard drugs .

Anticancer Properties

Indole derivatives are known for their anticancer activity. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by modulating signaling pathways related to cell growth and survival .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Antibacterial Screening : A study reported that derivatives similar to the target compound showed strong antibacterial activity against Bacillus subtilis with IC50 values ranging from 0.63 µM to 6.28 µM .
  • Enzyme Inhibition : Another case study highlighted the effectiveness of certain indole derivatives in inhibiting urease, a key enzyme in various metabolic processes, indicating potential therapeutic applications .
  • Anticancer Activity : Research has indicated that indole-based compounds can effectively inhibit tumor growth in vitro, suggesting a pathway for developing new cancer therapies .

Q & A

Q. Optimization strategies :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent ratio, catalyst loading) .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Basic: How should researchers confirm structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C spectra to verify methoxyphenyl (δ 3.8–4.0 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and indole NH (δ 10–12 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via HRMS (e.g., [M+H]+^+ at m/z 500–550 range) .
  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5% total) .

Q. Table 1: Key Analytical Parameters

TechniqueTarget SignalPurity Threshold
1H^1H NMRIntegration ratios (e.g., methoxy protons)≥95%
HRMSExact mass match (Δ < 2 ppm)≥98%
HPLCPeak area uniformity≤0.1% per impurity

Advanced: What computational methods predict biological targets and binding modes?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The methoxyphenyl group may engage in π-π stacking, while the carboxamide forms hydrogen bonds .
  • QSAR Modeling : Train models on analogs (e.g., indole-pyrrolidinone derivatives) to predict IC50_{50} values against cancer targets .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability under physiological conditions .

Key Insight : Substituent effects (e.g., methoxy vs. ethoxy) on binding affinity can be quantified via free energy perturbation (FEP) .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Orthogonal Assays : Validate initial findings (e.g., cytotoxicity) using alternate methods (MTT vs. ATP luminescence) .
  • Dose-Response Studies : Test across 4–6 log units to confirm EC50_{50}/IC50_{50} consistency .
  • SAR Analysis : Synthesize analogs (e.g., replacing methoxy with halogen) to isolate pharmacophoric groups .

Case Study : Discrepancies in anti-inflammatory activity may arise from off-target COX-2 inhibition. Use siRNA knockdown to confirm target specificity .

Advanced: What strategies improve metabolic stability for in vivo studies?

Answer:

  • Metabolic Profiling : Incubate with liver microsomes to identify labile sites (e.g., pyrrolidinone ring oxidation) .
  • Structural Modifications :
    • Deuterium Incorporation : Replace C-H bonds with C-D at oxidation-prone positions .
    • Steric Shielding : Add methyl groups near metabolically sensitive regions (e.g., indole NH) .
  • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance bioavailability .

Validation : Monitor plasma stability via LC-MS/MS over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.